molecular formula C16H12O4 B2867594 3-Hydroxy-5-methoxyflavone CAS No. 6665-81-2

3-Hydroxy-5-methoxyflavone

Cat. No.: B2867594
CAS No.: 6665-81-2
M. Wt: 268.268
InChI Key: WHLQVYWQNZFUPW-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methoxyflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound is particularly noted for its potential anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methoxyflavone typically involves the use of entomopathogenic filamentous fungi as biocatalysts. The process includes the biotransformation of methoxyflavones, where the number and position of methoxy groups influence the biotransformation rate and the amount of products formed .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of biocatalysts in large-scale production could be a potential method, given the efficiency of biotransformation processes in producing flavonoid derivatives .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-methoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

3-Hydroxy-5-methoxyflavone has a wide range of scientific research applications:

    Chemistry: It is used in the study of flavonoid chemistry and the development of new synthetic methods.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methoxyflavone involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For example, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and induce apoptosis in cancer cells by activating caspases .

Comparison with Similar Compounds

  • 3-Hydroxyflavone
  • 5-Hydroxy-3,7-dimethoxyflavone
  • 5-Hydroxy-7-methoxyflavone
  • 5-Hydroxy-3,7,4’-trimethoxyflavone
  • 5,7-Dimethoxyflavone

Uniqueness: 3-Hydroxy-5-methoxyflavone is unique due to its specific hydroxyl and methoxy group positions, which contribute to its distinct biological activities. Compared to other similar compounds, it has shown promising anti-inflammatory and anticancer properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-hydroxy-5-methoxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-8-5-9-12-13(11)14(17)15(18)16(20-12)10-6-3-2-4-7-10/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLQVYWQNZFUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(=C(O2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346889
Record name 5-Methoxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6665-81-2
Record name 5-Methoxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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